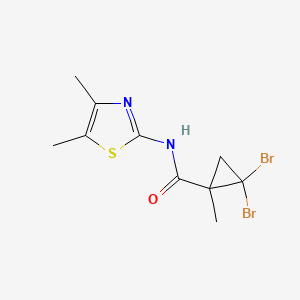
2,2-dibromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-methylcyclopropanecarboxamide
説明
Synthesis Analysis
Research on related compounds demonstrates various synthetic pathways, emphasizing etherification, oximation, and Beckmann rearrangement techniques. For instance, the synthesis of related cyclopropa[c]chromene derivatives through a series of reactions starting from rotenone and dimethyloxosulphonium methylide showcases the complexity and creativity in synthesizing cyclopropyl-containing molecules (Xiaodong Chen, Jiao Ye, A. Hu, 2012). Similar methodologies might be applied or adapted for the synthesis of "2,2-dibromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-methylcyclopropanecarboxamide," focusing on the specific functional group transformations and cyclization reactions.
Molecular Structure Analysis
Crystallographic studies provide invaluable insights into the molecular structures of related compounds, detailing crystal packing, hydrogen bonding, and other intermolecular interactions. For example, the X-ray diffraction analysis of certain antipyrine derivatives offers a deep dive into how similar compounds crystallize and the nature of their solid-state interactions, which could be relevant for understanding the molecular structure of the target compound (A. Saeed, A. Khurshid, U. Flörke, et al., 2020).
科学的研究の応用
Synthesis and Chemical Reactivity
- Research into thiazoline derivatives, such as the development of thiazoline-4-carboxylates and cysteine derivatives, showcases the versatility of thiazole-containing compounds in organic synthesis. These derivatives can serve as building blocks for more complex molecules, suggesting that 2,2-dibromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-methylcyclopropanecarboxamide might be utilized in similar synthetic pathways for the creation of novel bioactive molecules or materials (Nötzel et al., 2001).
Anticancer and Antimicrobial Applications
- Novel Schiff’s bases containing thiadiazole scaffolds have been synthesized and shown to exhibit promising anticancer activity. This highlights the potential for thiazole and related compounds to act as key components in the development of new anticancer agents. The molecular structure of 2,2-dibromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-methylcyclopropanecarboxamide might similarly contribute to significant biological activities, warranting further investigation into its potential therapeutic applications (Tiwari et al., 2017).
- The synthesis and evaluation of thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moieties as potent antimicrobial agents demonstrate the bioactive potential of thiazole compounds. These findings suggest that derivatives such as 2,2-dibromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-methylcyclopropanecarboxamide could also possess antimicrobial properties, meriting further exploration in the search for new antimicrobial compounds (Gomha et al., 2017).
Material Science and Novel Compound Discovery
- The identification of novel compounds in products, such as the discovery of a synthetic cannabinoid, illustrates the importance of thorough chemical analysis in the identification and characterization of new chemical entities. This underscores the potential for discovering new applications of complex molecules like 2,2-dibromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-methylcyclopropanecarboxamide in various fields, including material science and pharmacology (Uemura et al., 2013).
特性
IUPAC Name |
2,2-dibromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2N2OS/c1-5-6(2)16-8(13-5)14-7(15)9(3)4-10(9,11)12/h4H2,1-3H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJYDESMHQIAFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2(CC2(Br)Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dibromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-methylcyclopropanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(2-methoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea](/img/structure/B4627181.png)
![2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-cyclohexylbenzamide](/img/structure/B4627187.png)


![N-(5-chloro-2-pyridinyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4627203.png)
![7-(2-chlorophenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4627211.png)
![(4-{[3-(4-{4-[7-(4-aminophenoxy)-3-phenyl-2-quinoxalinyl]phenoxy}phenyl)-2-phenyl-6-quinoxalinyl]oxy}phenyl)amine](/img/structure/B4627220.png)
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B4627228.png)
![N-(3-{2-[(3-chloro-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B4627241.png)
![7-(2-thienyl)-2-(4-thiomorpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4627247.png)

![N-{3-[(cyclopropylamino)carbonyl]phenyl}-3-fluorobenzamide](/img/structure/B4627262.png)
![3-ethyl 7-methyl 5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate](/img/structure/B4627267.png)
![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(3,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B4627274.png)